molecular formula C25H23N3O4 B15155266 [4-(3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

[4-(3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

Cat. No.: B15155266
M. Wt: 429.5 g/mol
InChI Key: QXYQSJNQOOKOHD-UHFFFAOYSA-N
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Description

4-{3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazoloquinoline core fused with a phenoxyacetic acid moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-{3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of derivatives with different functional groups .

Scientific Research Applications

4-{3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, such as:

Uniqueness

What sets 4-{3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid apart is its specific structural configuration, which imparts unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[4-(3-methyl-5-oxo-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C25H23N3O4/c1-15-22-23(16-10-12-18(13-11-16)32-14-21(30)31)24-19(8-5-9-20(24)29)26-25(22)28(27-15)17-6-3-2-4-7-17/h2-4,6-7,10-13,23,26H,5,8-9,14H2,1H3,(H,30,31)

InChI Key

QXYQSJNQOOKOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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